Rifampicin - 845504-52-1

Rifampicin

Catalog Number: EVT-7916783
CAS Number: 845504-52-1
Molecular Formula: C43H58N4O12
Molecular Weight: 822.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifampicin, also known as rifampin, is a semisynthetic antibiotic belonging to the rifamycin family. [, ] It is a potent and broad-spectrum antibiotic, active against various gram-positive and gram-negative bacteria, but primarily known for its effectiveness against mycobacteria. [, ] Its primary use in scientific research revolves around its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, , ] Beyond tuberculosis, rifampicin is also studied for its potential in treating other bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). [, , , ]

Future Directions
  • Optimizing Treatment Regimens: Further research is needed to optimize rifampicin dosing regimens, potentially through higher doses or novel formulations, to improve treatment outcomes, especially in patients with TB-DM2 or other comorbidities that may affect drug pharmacokinetics. [, ]
  • Combatting Drug Resistance: Developing strategies to combat the emergence of rifampicin resistance, such as novel drug combinations or alternative treatment approaches, remains a critical area of research. [, , ]
  • Exploring New Applications: Investigating the potential of rifampicin in treating other bacterial infections, such as those caused by multidrug-resistant Acinetobacter baumannii, could lead to novel therapeutic options. []
  • Understanding Drug Interactions: Further research is needed to fully elucidate the complex interactions of rifampicin with other drugs, particularly in the context of polypharmacy, to minimize the risk of adverse events and optimize treatment outcomes. [, ]
  • Investigating Antitumor Effects: While preliminary studies suggest potential antitumor effects of rifampicin, further research is warranted to fully characterize these effects and explore its potential as an anticancer agent. []
Source and Classification

Rifampicin belongs to the class of antibiotics known as rifamycins. It is classified as a bactericidal antibiotic due to its ability to kill bacteria rather than merely inhibiting their growth. The compound is typically obtained through a semi-synthetic process that modifies rifamycin S, which is isolated from the fermentation broth of Amycolatopsis rifamycinica.

Synthesis Analysis

Methods and Technical Details

The synthesis of rifampicin involves several key steps:

  1. Starting Material: The process begins with rifamycin S, which serves as the primary substrate.
  2. Reagents: Common reagents include formaldehyde and primary aliphatic amines, such as 1-amino-4-methylpiperazine.
  3. Solvent: A dipolar aprotic solvent like dimethylformamide is typically used to enhance reaction efficiency and yield.
  4. Reaction Conditions: The reaction usually occurs at elevated temperatures (around 75°C) and under acidic conditions (pH around 5.5-6) to facilitate the formation of rifampicin from rifamycin S through condensation and cyclization reactions.

The yield of rifampicin can be quite high, often exceeding 90% after purification steps such as recrystallization from solvents like acetone .

Molecular Structure Analysis

Structure and Data

Rifampicin has a complex molecular structure characterized by multiple functional groups, including a naphthalene ring system and a hydroxyl group. Its chemical formula is C43H58N4O12C_{43}H_{58}N_{4}O_{12}, with a molecular weight of approximately 822.93 g/mol. The structural formula can be represented as follows:

Rifampicin Structure \text{Rifampicin Structure }

Rifampicin Structure

The structure features a large aromatic system that contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Rifampicin undergoes various chemical reactions, primarily involving its functional groups:

  1. Hydrolysis: In aqueous conditions, rifampicin can hydrolyze, which may affect its stability and efficacy.
  2. Oxidation: The compound can be oxidized to form reactive intermediates that may lead to different biological activities or degradation products.
  3. Complexation: Rifampicin can form complexes with metal ions, which may influence its pharmacokinetics.

These reactions are crucial for understanding how rifampicin behaves in biological systems and how it can be effectively administered in therapeutic contexts .

Mechanism of Action

Process and Data

Rifampicin exerts its antibacterial effects primarily by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase. This binding inhibits RNA synthesis by preventing the formation of the transcription complex necessary for bacterial replication. As a result, bacteria are unable to produce essential proteins required for growth and survival.

The Minimum Inhibitory Concentration (MIC) for rifampicin against Mycobacterium tuberculosis is typically around 1 µg/mL, indicating its potency in inhibiting this pathogen .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rifampicin is typically a reddish-orange crystalline powder.
  • Solubility: It is practically insoluble in water but freely soluble in organic solvents such as ethyl acetate.
  • Melting Point: The melting point of rifampicin ranges from 180°C to 185°C.

Chemical Properties

  • Stability: Rifampicin is sensitive to light and moisture; thus, it should be stored in an airtight container away from light.
  • pH Sensitivity: Its solubility varies significantly with pH; optimal extraction occurs at pH levels around 6.0–8.0 .
Applications

Scientific Uses

Rifampicin is primarily used in clinical settings for treating tuberculosis, often in combination with other antitubercular agents like isoniazid and pyrazinamide to prevent resistance development. Beyond tuberculosis, it has applications in treating leprosy and certain types of staphylococcal infections.

In laboratory settings, rifampicin serves as a tool for studying bacterial RNA synthesis mechanisms and has been utilized in various analytical methods for detecting its presence in pharmaceutical formulations .

Historical Development and Discovery of Rifampicin

Origins in the Rifamycin Class: Isolation from Amycolatopsis mediterranei

The rifampicin story begins with the discovery of the rifamycin class by researchers at Gruppo Lepetit SpA in Milan. In 1957, microbiologists led by Piero Sensi and Maria Teresa Timbal isolated a soil bacterium from a pine forest near St. Raphael, France. Initially named Streptomyces mediterranei (later reclassified as Amycolatopsis mediterranei), this actinomycete produced a complex of macrocyclic antibiotics termed "rifomycins" – a nod to the French crime film Rififi [1] [6]. Among these, rifamycin B emerged as the most stable compound, though it exhibited minimal antibacterial activity. The breakthrough came when rifamycin B spontaneously oxidized under acidic conditions into rifamycin S, a highly active derivative. Further reduction yielded rifamycin SV, the first clinically useful rifamycin with potent activity against Gram-positive bacteria and mycobacteria [1] [7].

Rifamycin SV’s efficacy was demonstrated in treating biliary tract infections and tuberculosis, but its therapeutic utility was limited by poor oral bioavailability and rapid elimination. The structure featured a naphthoquinone chromophore spanned by a 19-atom aliphatic ansa bridge – a hallmark of ansamycin antibiotics. This complex architecture posed significant challenges for chemical modification but provided the foundation for semisynthetic optimization [6] [9].

Table 1: Key Natural Rifamycins and Properties

CompoundBioactivityLimitations
Rifamycin BLow activityChemically unstable
Rifamycin SHigh Gram-positive activityPoor solubility; no oral absorption
Rifamycin SVEffective against mycobacteria (IV/topical)Rapid clearance; low tissue penetration

Semisynthetic Modifications Leading to Rifampicin

The quest for an orally bioavailable rifamycin drove systematic structural modifications at Lepetit Laboratories. Researchers focused on the C-3 position of the naphthyl ring, hypothesizing that adding hydrazone side chains could enhance pharmacokinetics. Among 3-formylrifamycin SV derivatives synthesized in 1965, the hydrazone formed with N-amino-N’-methylpiperazine (compound AF/ABP-66) exhibited exceptional properties:

  • Oral bioavailability exceeding 90%
  • Bactericidal activity against Mycobacterium tuberculosis at concentrations <0.02 μg/mL
  • Extended half-life enabling once-daily dosing [1] [9]

This derivative, named rifampicin (rifampin in the US), retained rifamycin SV’s mechanism of action – inhibition of DNA-dependent RNA polymerase (RNAP) – while overcoming key pharmaceutical limitations. X-ray crystallography later confirmed that the piperazine chain extended into a hydrophobic cavity of RNAP, strengthening binding affinity without obstructing the RNA exit tunnel [3].

Parallel innovations explored modifications to the rifamycin polyketide backbone. Domain-swapping experiments in A. mediterranei replaced the acyltransferase module of rifamycin polyketide synthase (PKS) with analogous domains from rapamycin PKS. This yielded 24-desmethylrifamycins – analogs lacking the C-24 methyl group – which showed enhanced activity against rifampicin-resistant M. tuberculosis strains with common rpoB mutations (e.g., S456L) [9].

Table 2: Semisynthetic Rifampicin Derivatives and Structural Innovations

DerivativeStructural ModificationKey Advantage
RifampicinC-3 hydrazone with N-methylpiperazineOral bioavailability; potent anti-TB activity
24-DesmethylrifampicinRemoval of C-24 methyl from polyketide backboneActivity against rifampicin-resistant RNAP mutants
RifapentineCyclopentyl ring at C-3/C-4Extended half-life (intermittent dosing)

Early Clinical Applications and Evolution of Therapeutic Use

Rifampicin entered clinical use in Europe in 1968 and received US FDA approval in 1971. Its impact on tuberculosis therapy was transformative. Prior regimens relied on streptomycin, isoniazid, and para-aminosalicylic acid, requiring 18–24 months of treatment with significant toxicity. Rifampicin-based regimens shortened therapy to 9 months, and later studies demonstrated that 6-month "short-course" combinations with isoniazid and pyrazinamide achieved cure rates >95% [5] [8].

The first pivotal trials compared rifampicin/isoniazid combinations against standard therapies:

  • East African/British Medical Research Council (1974): Rifampicin + isoniazid for 6 months showed 100% sputum conversion vs. 82% with isoniazid + streptomycin [5]
  • Hong Kong Tuberculosis Service (1975): Rifampicin + ethambutol regimens achieved relapse rates <3% after 18 months [5]

Beyond tuberculosis, rifampicin’s broad-spectrum activity enabled new therapeutic approaches:

  • Leprosy: Incorporated into WHO multidrug therapy (MDT) with dapsone and clofazimine to prevent resistance
  • Staphylococcal infections: Used against methicillin-resistant S. aureus (MRSA) osteomyelitis in combination with vancomycin [3] [8]
  • Meningococcal prophylaxis: 600 mg twice daily for 2 days eliminated carriage in >90% of cases [8]

Table 3: Evolution of Rifampicin-Based Clinical Regimens

EraRegimenTreatment DurationRelapse Rate
Pre-rifampicin (1960s)Streptomycin + isoniazid + PAS18–24 months20–30%
Early rifampicin (1970s)Rifampicin + isoniazid + ethambutol9 months5–8%
Modern TB therapy (1980s–present)Rifampicin + isoniazid + pyrazinamide × 2 mo, then rifampicin + isoniazid × 4 mo6 months<3%

The drug’s ability to penetrate macrophages made it critical for intracellular pathogens like Legionella and Listeria. However, its role as a potent cytochrome P450 inducer complicated combination therapies – a challenge that later drove development of analogs like rifabutin with reduced enzyme induction [4] [7]. By the 1980s, rifampicin had become the cornerstone of global TB control, though emerging resistance would later spur renewed efforts to develop next-generation analogs like rifapentine and rifalazil [5] [9].

Properties

CAS Number

845504-52-1

Product Name

Rifampicin

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Molecular Formula

C43H58N4O12

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1

InChI Key

JQXXHWHPUNPDRT-WLSIYKJHSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Solubility

Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride
Freely soluble in chloroform, soluble in ethyl acetate and in methanol.
In water, 1,400 mg/L at 25 °C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.